molecular formula C22H19NO6 B13146743 Methyl 4,5-bis(benzyloxy)-2-nitrobenzoate

Methyl 4,5-bis(benzyloxy)-2-nitrobenzoate

Cat. No.: B13146743
M. Wt: 393.4 g/mol
InChI Key: JLDMDYKFKNFMEY-UHFFFAOYSA-N
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Description

Methyl 4,5-bis(benzyloxy)-2-nitrobenzoate is a useful research compound. Its molecular formula is C22H19NO6 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-nitro-4,5-bis(phenylmethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6/c1-27-22(24)18-12-20(28-14-16-8-4-2-5-9-16)21(13-19(18)23(25)26)29-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDMDYKFKNFMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Substituted Nitrobenzoate Esters in Chemical Research

Substituted nitrobenzoate esters are a class of organic compounds that serve as crucial building blocks in a wide array of synthetic applications. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the ester functionality, making these compounds versatile precursors for pharmaceuticals, agrochemicals, and materials science.

The nitro group can be readily reduced to an amine, a fundamental transformation that opens pathways to a vast number of derivatives, including amides, sulfonamides, and various heterocyclic systems. Furthermore, the nitro group activates the aromatic ring for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse substituents. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, adding another layer of synthetic utility. This inherent reactivity makes substituted nitrobenzoate esters key intermediates in multi-step synthetic sequences.

Structural Characteristics and Functional Group Modularity of Methyl 4,5 Bis Benzyloxy 2 Nitrobenzoate

Methyl 4,5-bis(benzyloxy)-2-nitrobenzoate is a synthetic organic compound with the molecular formula C22H19NO6 and a molecular weight of 393.4 g/mol . evitachem.com Its structure is characterized by a central benzene (B151609) ring substituted with a methyl carboxylate group, a nitro group, and two benzyloxy groups. The spatial arrangement of these functional groups imparts specific reactivity and modularity to the molecule.

The two benzyloxy groups at the 4 and 5 positions are bulky and lipophilic, which can influence the solubility and conformational properties of the molecule. They also serve as protecting groups for the hydroxyl functionalities, which can be deprotected in later synthetic steps to yield dihydroxy-substituted benzoic acid derivatives. The nitro group at the 2-position, being strongly electron-withdrawing, activates the aromatic ring and influences the regioselectivity of further chemical transformations. The methyl ester at the 1-position provides a handle for modifications such as hydrolysis to the carboxylic acid or amidation.

The synthesis of this compound typically involves a multi-step process. A common starting material is 4-hydroxy-3-methoxybenzoic acid. The synthesis generally proceeds through the following key steps:

Esterification: The carboxylic acid is converted to its methyl ester, often using methanol (B129727) in the presence of an acid catalyst.

Alkylation: The phenolic hydroxyl group and the methoxy (B1213986) group are converted to benzyloxy groups via Williamson ether synthesis, typically using benzyl (B1604629) bromide and a base like potassium carbonate.

Nitration: A nitro group is introduced onto the aromatic ring, directed by the existing substituents.

This synthetic sequence allows for the controlled installation of the various functional groups, highlighting the modular nature of the molecule's construction.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C22H19NO6
Molecular Weight 393.4 g/mol
Appearance Crystalline solid
Solubility Soluble in organic solvents like ethanol (B145695) and dichloromethane; poorly soluble in water.

Overview of Research Trajectories and Future Perspectives for the Compound

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the synthesis can be planned by identifying key functional groups and performing strategic disconnections.

The primary disconnection points for the target molecule are:

C-N Bond: The nitro group is typically introduced via an electrophilic aromatic substitution reaction. This retrosynthetic step removes the nitro group, leading to the precursor Methyl 4,5-bis(benzyloxy)benzoate .

C-O Ether Bonds: The two benzyloxy groups are benzyl (B1604629) ethers, commonly formed through a Williamson ether synthesis. Disconnecting these two C-O bonds reveals Methyl 3,4-dihydroxybenzoate and a benzyl halide, such as benzyl bromide.

C-O Ester Bond: The methyl ester can be disconnected via hydrolysis to its corresponding carboxylic acid. This leads back to 3,4-dihydroxybenzoic acid (protocatechuic acid), a readily available starting material.

This analysis suggests a forward synthesis commencing with 3,4-dihydroxybenzoic acid, followed by esterification, double benzylation, and finally, regioselective nitration. The order of these steps is critical to manage the directing effects of the substituents and achieve the desired isomer.

(Image depicting the retrosynthetic pathway from the target molecule back to 3,4-dihydroxybenzoic acid.)

Esterification Protocols for Benzoic Acid Precursors

The initial step in the proposed synthetic route is the conversion of the carboxylic acid group of a substituted benzoic acid, such as 3,4-dihydroxybenzoic acid, into a methyl ester. This transformation is crucial as it protects the carboxylic acid from participating in subsequent reactions and modifies its electronic influence on the aromatic ring.

The most common and industrially scalable method for this purpose is the Fischer esterification . masterorganicchemistry.com This reaction involves heating the carboxylic acid in an excess of the desired alcohol (methanol) with a catalytic amount of a strong acid. masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the product. masterorganicchemistry.com

Alternative methods offer different advantages, such as milder conditions or suitability for substrates sensitive to strong acids.

MethodReagents & ConditionsAdvantagesDisadvantages
Fischer EsterificationMethanol (B129727) (excess), conc. H₂SO₄ or HCl (cat.), RefluxLow cost of reagents, simple procedure, scalable.Requires strong acid and heat, which may not be suitable for sensitive substrates. Reversible reaction.
DiazomethaneCH₂N₂ in ether, Room TemperatureHigh yield, very mild conditions, fast reaction.Diazomethane is highly toxic, explosive, and carcinogenic. Only suitable for small-scale synthesis.
Alkyl HalidesMethyl Iodide, K₂CO₃ or Cs₂CO₃ in DMF or AcetoneMild conditions, avoids strong acids.Methyl iodide is toxic. Potential for O-alkylation of unprotected hydroxyl groups.

Benzylation Techniques for Catechol Moieties and Aromatic Hydroxyl Groups

With the ester in place, the next strategic step involves the protection of the phenolic hydroxyl groups as benzyl ethers. This is critical for preventing unwanted side reactions during the subsequent nitration step and for activating the desired positions for electrophilic attack.

The Williamson ether synthesis is the preeminent method for this transformation. masterorganicchemistry.com The reaction proceeds via an SN2 mechanism where the phenoxide ions, generated by deprotonating the hydroxyl groups with a base, act as nucleophiles and attack an alkyl halide, in this case, a benzyl halide. masterorganicchemistry.com

Regioselective Protection Strategies

For the synthesis of this compound from a 3,4-dihydroxy precursor, both hydroxyl groups are benzylated, making regioselectivity between them a non-issue. However, in the synthesis of related derivatives, selective protection might be necessary. This can often be achieved by exploiting the differential acidity and steric accessibility of the hydroxyl groups. For instance, in 3,4-dihydroxybenzoate, the 4-OH is typically more acidic and less sterically hindered, allowing for selective protection by using a stoichiometric amount of base and alkylating agent under controlled temperature conditions.

Reaction Conditions and Catalytic Systems

The success of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of base, solvent, and temperature are all crucial parameters that must be optimized. A common and effective system for the benzylation of catechols involves using potassium carbonate (K₂CO₃) as the base. pnu.ac.ir

ParameterReagent/ConditionRole/Rationale
BaseK₂CO₃, NaH, Cs₂CO₃Deprotonates the phenolic hydroxyl groups to form the nucleophilic phenoxide. K₂CO₃ is a mild and inexpensive choice.
Benzylating AgentBenzyl Bromide (BnBr) or Benzyl Chloride (BnCl)Provides the benzyl group that is transferred to the oxygen atom. BnBr is generally more reactive than BnCl.
SolventAcetone, Dimethylformamide (DMF)A polar aprotic solvent is required to dissolve the reagents and facilitate the SN2 reaction mechanism.
Catalyst (Optional)Tetrabutylammonium iodide (TBAI)Acts as a phase-transfer catalyst, accelerating the reaction, particularly when dealing with reagents of low solubility.

A typical procedure involves stirring the dihydroxy ester with an excess of both benzyl bromide and potassium carbonate in a solvent like DMF at an elevated temperature until the reaction is complete. masterorganicchemistry.com

Regioselective Nitration of Aromatic Systems to Introduce the Nitro Group

The final key step is the introduction of the nitro group onto the aromatic ring via electrophilic aromatic substitution. Traditional nitration methods that are often harsh can be replaced by newer, more selective protocols. frontiersin.org The success of this step hinges on the directing effects of the substituents already present on the benzene (B151609) ring.

The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺). asianpubs.org

Strategic Placement of Nitro Functionality

The regiochemical outcome of the nitration of the precursor, Methyl 4,5-bis(benzyloxy)benzoate, is determined by the cumulative electronic effects of the methyl ester and the two benzyloxy groups. wikipedia.org

-COOCH₃ group (at C1): This is an electron-withdrawing group and acts as a deactivating, meta-director. organicchemistrytutor.com It directs incoming electrophiles to the C3 and C5 positions.

-OCH₂Ph groups (at C4 and C5): These alkoxy groups are strongly electron-donating through resonance and are powerful activating, ortho, para-directors. libretexts.org

The C4-benzyloxy group directs to the C3 (ortho) and C5 (ortho) positions.

The C5-benzyloxy group directs to the C2 (ortho) and C6 (ortho) positions.

The powerful activating and directing influence of the two benzyloxy groups overrides the deactivating, meta-directing effect of the ester group. organicchemistrytutor.com The positions most activated for electrophilic attack are C2, C3, and C6. Of these, the C2 and C6 positions are the most strongly activated, being ortho to a benzyloxy group. However, the C6 position is sterically hindered by the adjacent, bulky methyl ester group at C1. Consequently, the electrophilic nitronium ion preferentially attacks the less sterically hindered and highly activated C2 position, leading to the formation of this compound as the major product.

PositionInfluence of -COOCH₃ (C1)Influence of -OBn (C4)Influence of -OBn (C5)Overall Effect
C2NeutralNeutralStrongly Activating (ortho)Strongly Favored (Less Hindered)
C3Deactivated (meta)Activating (ortho)NeutralModerately Favored
C6NeutralNeutralStrongly Activating (ortho)Disfavored (Sterically Hindered)

Control of Reaction Selectivity and Yield

Controlling selectivity and maximizing yield are paramount in the multi-step synthesis of complex molecules like this compound. The critical step governing the final structure is the electrophilic aromatic nitration of the precursor, methyl 3,4-bis(benzyloxy)benzoate. The regiochemical outcome of this reaction is determined by the directing effects of the substituents already present on the benzene ring.

The aromatic ring of the precursor has three substituents with competing directing effects:

Two benzyloxy groups (-OCH₂Ph) at positions 4 and 5: These are activating groups and are strongly ortho, para-directing.

A methyl ester group (-COOCH₃) at position 1: This is a deactivating group and is meta-directing.

The positions ortho to the benzyloxy groups are 2 and 6. The position meta to the methyl ester is position 5, which is already occupied. The desired product features the nitro group at the 2-position. This outcome is directed primarily by the powerful activating nature of the alkoxy (benzyloxy) groups. The nitronium ion (NO₂⁺) electrophile is directed to the positions activated by the electron-donating benzyloxy groups. Between the available ortho positions (2 and 6), the 2-position is sterically less hindered than the 6-position, which is flanked by the bulky ester group at position 1. Therefore, nitration occurs preferentially at the 2-position.

To achieve high selectivity and yield, several reaction parameters must be carefully controlled:

Nitrating Agent: The standard nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). asianpubs.orgcsbsju.edu Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). asianpubs.org The ratio and concentration of these acids must be precisely controlled to ensure efficient generation of the electrophile without causing oxidative degradation of the starting material.

Reaction Time and Quenching: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion of the starting material. Upon completion, the reaction mixture is typically poured over ice to quench the reaction and precipitate the solid nitro-product. youtube.comnih.gov

The following table summarizes key factors for controlling selectivity and yield in nitration reactions of substituted benzoates.

ParameterControl MeasureRationale
Temperature Maintain between 0-15°C using an ice bath. youtube.comrsc.orgPrevents over-reaction (dinitration) and side-product formation, which are more prevalent at higher temperatures. youtube.com
Reagents Use a controlled mixture of concentrated HNO₃ and H₂SO₄. asianpubs.orgEnsures efficient generation of the nitronium ion (NO₂⁺) electrophile while minimizing oxidative side reactions. asianpubs.org
Addition Rate Add the nitrating mixture slowly to the substrate solution. youtube.comHelps to control the exothermic nature of the reaction and maintain the desired low temperature. orgsyn.org
Work-up Quench the reaction by pouring the mixture onto crushed ice.Immediately stops the reaction and precipitates the water-insoluble product, facilitating its isolation. nih.gov

Convergent and Linear Synthetic Pathways for this compound

The synthesis of organic molecules can generally be approached through two main strategies: linear and convergent synthesis.

A linear synthesis assembles a molecule in a stepwise fashion, with each step building upon the previous one in a sequential chain. nih.gov This approach is often straightforward for simpler molecules.

A → B → C → D → Target Molecule

(A → B) + (C → D) → B-D → Target Molecule

For a molecule of moderate complexity like this compound, a linear synthetic pathway is the most practical and commonly employed approach. The synthesis is built sequentially upon a single, readily available aromatic starting material.

Multi-Step Sequences from Readily Available Aromatic Starting Materials

A plausible and efficient linear synthetic route to this compound begins with a simple, commercially available aromatic precursor, methyl 3,4-dihydroxybenzoate (the methyl ester of protocatechuic acid). This multi-step sequence involves three key transformations: esterification (if starting from the acid), etherification (benzylation), and nitration.

Step 1: Esterification (if necessary) If the starting material is 3,4-dihydroxybenzoic acid, the first step is a Fischer esterification to protect the carboxylic acid as a methyl ester. This is typically achieved by refluxing the acid in methanol with a catalytic amount of strong acid, such as sulfuric acid.

Step 2: Double Benzylation (Etherification) The two phenolic hydroxyl groups of methyl 3,4-dihydroxybenzoate are protected as benzyl ethers. This is a Williamson ether synthesis, where the diol is treated with a base, such as potassium carbonate (K₂CO₃), to deprotonate the hydroxyl groups, followed by reaction with benzyl chloride (BnCl). The use of a catalyst like potassium iodide (KI) can facilitate the reaction. This step yields the key intermediate, methyl 3,4-bis(benzyloxy)benzoate .

A documented procedure for this step involves stirring methyl 3,4-dihydroxybenzoate with potassium carbonate and potassium iodide in acetone, followed by the addition of benzyl chloride and refluxing the mixture. This method has been reported to produce methyl 3,4-bis(benzyloxy)benzoate in high yield (97%). acs.org

Step 3: Regioselective Nitration The final step is the electrophilic aromatic substitution to introduce the nitro group. As discussed in section 2.4.2, methyl 3,4-bis(benzyloxy)benzoate is treated with a cold mixture of concentrated nitric and sulfuric acids. The reaction is highly regioselective, with the nitronium ion adding to the 2-position, yielding the final product, This compound .

The table below outlines the proposed linear synthesis.

StepReactionStarting MaterialReagentsProductReported Yield
1 BenzylationMethyl 3,4-dihydroxybenzoateBenzyl chloride (BnCl), K₂CO₃, KI, AcetoneMethyl 3,4-bis(benzyloxy)benzoate97% acs.org
2 NitrationMethyl 3,4-bis(benzyloxy)benzoateConc. HNO₃, Conc. H₂SO₄This compoundN/A

Consideration of Stereochemical Control in Analogous Systems

The target molecule, this compound, is achiral and therefore does not have stereoisomers. However, in the synthesis of analogous systems containing stereocenters, the control of stereochemistry becomes a critical consideration. Such control is essential in medicinal chemistry, where different enantiomers or diastereomers of a molecule can have vastly different biological activities.

For instance, if the core aromatic ring were replaced with a cyclohexane (B81311) ring, or if the benzyl groups contained substituents that create chirality, stereoselective synthesis would be necessary. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of highly functionalized cyclohexane derivatives. For example, one-pot reactions involving Michael additions can create cyclohexane rings with multiple contiguous stereocenters with excellent stereoselectivity (>30:1 dr and 96–99% ee). acs.org

Another area where stereochemical control is relevant is in the selective functionalization of polyol compounds, such as carbohydrates, which are structurally related to the dihydroxybenzoate precursor. The regioselective and stereoselective benzoylation of diols and polyols is a common challenge in carbohydrate chemistry. acs.org Different hydroxyl groups on a sugar ring exhibit different reactivities based on their steric and electronic environments (e.g., primary vs. secondary, axial vs. equatorial). Methods have been developed for the selective benzoylation of specific hydroxyl groups, often utilizing the inherent stereochemistry of the molecule to direct the reaction. For example, the regioselective synthesis of 2,3,6-tri-O-benzoates from d-galactose (B84031) tetrols can be achieved with high efficiency by controlling reaction conditions.

Transformations Involving the Nitro Group

The presence of a nitro group ortho to the methyl ester functionality on the aromatic ring of this compound governs a significant portion of its chemical reactivity. This electron-withdrawing group activates the molecule towards specific transformations, most notably reduction to the corresponding amine and conferring photochemical lability.

The reduction of the nitro group in this compound to an amino functional group is a key transformation, yielding Methyl 2-amino-4,5-bis(benzyloxy)benzoate. This product serves as a valuable intermediate in the synthesis of more complex molecules. A common and effective method for this conversion is catalytic hydrogenation.

Detailed research findings indicate that this reduction is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This heterogeneous catalytic system is highly efficient for the reduction of aromatic nitro groups and is favored for its mild reaction conditions and high yields. The general synthetic route often involves the initial preparation of the nitro compound, followed by the reduction of the nitro group to the desired amino functionality.

Interactive Data Table: Typical Conditions for Nitro Group Reduction

ParameterValueReference
Catalyst Palladium on carbon (Pd/C)
Reactant Hydrogen gas (H₂)
Solvent Typically a polar organic solvent like ethanol (B145695) or ethyl acetate-
Temperature Room temperature to slightly elevated temperatures-
Pressure Atmospheric to moderate pressure google.com

The resulting Methyl 2-amino-4,5-bis(benzyloxy)benzoate is a versatile intermediate. The newly formed amino group can undergo a variety of subsequent reactions, such as diazotization followed by substitution, acylation, and alkylation, opening avenues to a wide range of derivatives.

The ortho-nitrobenzyl moiety is a well-known photolabile protecting group, often referred to as a "caging" group. wikipedia.org Molecules containing this functional group can undergo a light-induced cleavage reaction, releasing a protected molecule. This compound, as an o-nitrobenzyl derivative, is expected to exhibit this photochemical reactivity.

The photocleavage of o-nitrobenzyl compounds is generally understood to proceed via a Norrish Type II-like intramolecular hydrogen abstraction mechanism. wikipedia.org Upon absorption of UV light, typically in the range of 300-365 nm, the nitro group is excited to a diradical triplet state. nih.govresearchgate.net This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. nih.govacs.org This intermediate subsequently undergoes a series of rearrangements, ultimately leading to the cleavage of the bond to the protected group and the formation of an o-nitrosobenzaldehyde derivative. nih.govnih.gov

The general mechanism is outlined as follows:

Photoexcitation: The o-nitrobenzyl compound absorbs a photon, promoting the nitro group to an excited state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

Formation of an aci-nitro intermediate: A transient aci-nitro species is formed.

Rearrangement and Cleavage: The aci-nitro intermediate rearranges, leading to the cleavage of the ester linkage and release of the carboxylic acid, along with the formation of an o-nitrosobenzaldehyde.

This light-induced release allows for the spatial and temporal control of the availability of a protected molecule, a technique widely used in chemical biology and materials science. wikipedia.orgresearchgate.net

The efficiency of the photocleavage process in o-nitrobenzyl derivatives is intrinsically linked to the nature of their excited states. The primary photochemical event is the transition to an n,π* triplet state of the nitro group, which is responsible for the hydrogen abstraction. rsc.org The quantum yield of the photoreaction can be influenced by the presence of other chromophores and substituents on the aromatic ring.

In the case of this compound, the benzyloxy groups are electron-donating, which can influence the energy of the excited states and potentially the efficiency of the photocleavage. Studies on substituted o-nitrobenzyl compounds have shown that electron-donating groups can red-shift the absorption spectrum, allowing for the use of longer, less damaging wavelengths of light for cleavage. researchgate.net However, these substituents can also affect the quantum yield of the uncaging process, sometimes leading to a decrease in efficiency. researchgate.net The interplay between the absorption cross-section and the quantum yield is a critical factor in the design of efficient photolabile protecting groups. researchgate.net

The environment in which the photoreaction is conducted can have a significant impact on the cleavage pathway and efficiency. The polarity of the solvent can influence the stability of the excited states and intermediates involved in the reaction.

The pH of the medium is also a critical factor. The aci-nitro intermediate has an acidic proton and can exist in equilibrium with its conjugate base. The relative concentrations of the acidic and basic forms can affect the rate of the subsequent rearrangement and cleavage steps. acs.org For instance, in some o-nitrobenzyl systems, the decay of the aci-nitro intermediate is subject to acid-base catalysis. acs.org While specific studies on the influence of solvent and pH on the photoreaction of this compound are not available, the general principles derived from the study of other o-nitrobenzyl esters are expected to apply.

Interactive Data Table: Factors Influencing Photoreaction of o-Nitrobenzyl Analogs

FactorInfluenceReference
Substituents on the aromatic ring Can alter the absorption wavelength and quantum yield of cleavage. researchgate.net
Solvent polarity Can affect the stability of excited states and intermediates. sigmaaldrich.com
pH Can influence the equilibrium of the aci-nitro intermediate and the rate of cleavage. acs.org

Photochemical Reactivity and Potential as a Photolabile Caging Group

Reactions of the Ester Moiety

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. The reactivity of the ester is influenced by the electronic effects of the substituents on the aromatic ring. The ortho-nitro group, being strongly electron-withdrawing, is expected to increase the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack compared to unsubstituted methyl benzoate (B1203000).

Hydrolysis, the reaction with water to produce the corresponding carboxylic acid (4,5-bis(benzyloxy)-2-nitrobenzoic acid) and methanol, can be catalyzed by either acid or base. quora.comcdnsciencepub.com Base-catalyzed hydrolysis (saponification) is generally faster and irreversible, proceeding through the attack of a hydroxide (B78521) ion on the carbonyl carbon. quora.com Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by water. rsc.org

Transesterification, the reaction with an alcohol to form a different ester, is also a plausible transformation. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. The position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

While specific experimental data for the hydrolysis and transesterification of this compound were not found in the reviewed literature, the general principles of ester reactivity, coupled with the understanding of the electronic effects of the nitro and benzyloxy substituents, provide a solid framework for predicting its behavior in these reactions.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester group of this compound can be readily hydrolyzed to yield the corresponding carboxylic acid, 4,5-bis(benzyloxy)-2-nitrobenzoic acid. This transformation is typically achieved under basic conditions. A common method involves heating the methyl ester in a mixture of an alcohol, such as methanol, and an aqueous solution of a strong base like potassium hydroxide (KOH). rsc.org The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the ester's carbonyl carbon. Subsequent acidification of the reaction mixture then protonates the resulting carboxylate salt to give the final carboxylic acid product. rsc.org

Table 1: General Conditions for Hydrolysis of Methyl Benzoates

Reagents Solvent Temperature Duration Product

This is an interactive data table based on a general procedure for methyl ester hydrolysis. rsc.org

Transesterification Reactions with Various Alcohols

While specific literature on the transesterification of this compound is not prevalent, the reaction is a standard transformation for esters. This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting the parent compound with ethanol would yield Ethyl 4,5-bis(benzyloxy)-2-nitrobenzoate. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess or the methanol byproduct is removed as it forms.

Reactivity of the Benzyloxy Protecting Groups

The two benzyloxy groups in the molecule serve as protecting groups for the phenol (B47542) functionalities. Their removal (deprotection) or modification is a crucial step in many synthetic pathways.

Selective Deprotection Methodologies

The cleavage of benzyl ethers is a well-established transformation in organic synthesis. youtube.com A common method is catalytic hydrogenation, typically using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. youtube.com However, a significant challenge with this compound is that these conditions would also likely reduce the nitro group to an amine.

To achieve selective deprotection of the benzyloxy groups while preserving the nitro group, alternative methods are required. One such approach involves the use of strong Lewis acids. For example, a combination of boron trichloride (B1173362) (BCl₃) and a cation scavenger like pentamethylbenzene (B147382) can chemoselectively cleave aryl benzyl ethers at low temperatures, leaving other functional groups intact. researchgate.net Another mild and selective method utilizes a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which can efficiently debenzylate substrates while tolerating a wide array of functional groups. organic-chemistry.org Oxidative methods can also be employed; for instance, a nitroxyl-radical catalyst in the presence of an oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) can deprotect benzyl groups under ambient temperature, a method that is compatible with hydrogenation-sensitive functionalities. organic-chemistry.org

Table 2: Selected Methodologies for Benzyl Ether Deprotection

Reagent(s) Conditions Key Advantage
H₂, Pd/C Room Temperature High efficiency
BCl₃, Pentamethylbenzene Low Temperature Chemoselective for aryl benzyl ethers researchgate.net
BCl₃·SMe₂ Mild Conditions Broad functional group tolerance organic-chemistry.org

This is an interactive data table summarizing various deprotection methods.

Introduction of Alternative Substituents via Benzyloxy Group Manipulation

The benzyloxy groups can be manipulated to introduce a variety of other substituents. This is typically a two-step process. First, the benzyl group is removed using one of the selective deprotection methods described above to reveal a free hydroxyl group. Second, this newly exposed hydroxyl group can undergo a range of reactions. For example, it can be alkylated using an alkyl halide under basic conditions (Williamson ether synthesis) to form a new ether, or it can be acylated using an acyl chloride or anhydride (B1165640) to form an ester. This sequential deprotection-functionalization strategy allows for the introduction of diverse functional groups at the 4 and 5 positions of the benzene ring, significantly increasing the molecular complexity and enabling the synthesis of a wide array of derivatives.

Aromatic Substitution and Cross-Coupling Reactions

The aromatic ring of the molecule, while electronically influenced by the nitro and ester groups, can participate in further functionalization, most notably through modern cross-coupling reactions.

Suzuki Coupling Applications with Related Halogenated Benzoates

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. wikipedia.orglibretexts.org While this compound itself lacks a suitable leaving group (like a halogen) for this reaction, a halogenated analogue (e.g., Methyl 4,5-bis(benzyloxy)-6-bromo-2-nitrobenzoate) would be an excellent substrate for Suzuki coupling.

The reaction is highly versatile and tolerates a wide range of functional groups, including the nitro group, which is often compatible with Suzuki conditions. mdpi.com In a typical reaction, the halogenated benzoate would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a base (like K₂CO₃ or Cs₂CO₃). organic-chemistry.org This would result in the formation of a new carbon-carbon bond at the position of the halogen, allowing for the synthesis of complex biaryl structures or styrenyl derivatives. wikipedia.org Interestingly, recent research has even shown that under specific catalytic conditions, the nitro group itself can act as a leaving group in Suzuki-Miyaura cross-coupling, providing a direct route to functionalize nitroarenes. mdpi.comthieme.de

Table 3: Components of a Typical Suzuki-Miyaura Reaction

Component Example Role
Electrophile Aryl Halide (Ar-X) Substrate with a leaving group (X=Br, I, Cl, OTf)
Nucleophile Boronic Acid (R-B(OH)₂) Source of the new carbon fragment
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Facilitates the catalytic cycle organic-chemistry.org

This is an interactive data table outlining the key components for Suzuki coupling.

Nucleophilic Aromatic Substitution (SNAr) on Activating Groups

The structure of this compound, featuring a nitro group ortho to two benzyloxy substituents, makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr). The nitro group is a powerful electron-withdrawing group that activates the ring towards attack by nucleophiles. wikipedia.orgpressbooks.pub This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.org

While specific SNAr studies on this compound are not extensively documented, research on analogous 4,5-dialkoxy-2-nitroaniline systems provides significant insight into the expected reactivity. A study by Grolik et al. demonstrated the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines with two different alkoxy groups via an SNAr reaction. uj.edu.pl In this work, various 4,5-dialkoxy-2-nitrobenzonitriles and related compounds were treated with alcohols in the presence of a base.

The key finding was that nucleophilic substitution occurs regioselectively at the C-5 position. uj.edu.pl The alkoxy group at this position is displaced by the incoming alkoxide nucleophile. This regioselectivity is attributed to the electronic and steric environment of the aromatic ring. The nitro group strongly activates the positions ortho and para to it. In the case of 4,5-disubstituted-2-nitroaromatics, the C-5 position is para to the nitro group, making it a prime site for nucleophilic attack.

The general mechanism for this SNAr reaction involves two main steps:

Nucleophilic Attack: The nucleophile (e.g., an alkoxide) attacks the electron-deficient carbon atom at the C-5 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org

Leaving Group Departure: The leaving group (in this case, the original alkoxy group at C-5) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. pressbooks.pub

The research on 4,5-dialkoxy-2-nitroanilines confirms that such transetherification reactions proceed effectively, with the alcohol acting as both the solvent and the reagent under basic conditions. uj.edu.pl This suggests that this compound would likely undergo a similar reaction, with a nucleophile preferentially displacing one of the benzyloxy groups, likely the one at the C-5 position, which is para to the activating nitro group.

Substrate AnalogueNucleophile/SolventProduct (Major Regioisomer)YieldReference
5-butoxy-4-methoxy-2-nitrobenzonitrileMethanol (MeOH)4,5-dimethoxy-2-nitrobenzonitrile98% uj.edu.pl
5-isopropoxy-4-methoxy-2-nitroanilineEthanol (EtOH)5-ethoxy-4-methoxy-2-nitroaniline96% uj.edu.pl
4-methoxy-5-propoxy-2-nitroanilineMethanol (MeOH)4,5-dimethoxy-2-nitroaniline99% uj.edu.pl
5-butoxy-4-methoxy-2-nitroanilineEthanol (EtOH)5-ethoxy-4-methoxy-2-nitroaniline97% uj.edu.pl

Radical Pathways and Single-Electron Transfer Processes in Analogous Nitroaromatic Systems

Nitroaromatic compounds are well-known to participate in radical reactions, primarily initiated by single-electron transfer (SET) to the nitro group. The high electron affinity of the nitro group facilitates its reduction to a nitro radical anion (ArNO₂⁻•). nih.govnih.gov This process is a fundamental step in the metabolism and cytotoxicity of many nitroaromatic compounds and is also exploited in synthetic chemistry. nih.govallenpress.com

The formation of the nitro radical anion can be achieved through various means, including:

Chemical Reduction: Using reducing agents or dissolving in basic solutions can lead to the spontaneous formation of radical anions. acs.orgacs.org

Electrochemical Reduction: Cyclic voltammetry is a common method to study the formation and stability of nitro radical anions. researchgate.net

Enzymatic Reduction: In biological systems, flavoenzymes like NADPH-cytochrome P-450 reductase can reduce nitroaromatics in a single-electron manner. nih.gov

Photochemical Excitation: Irradiation can lead to electron transfer from a donor to the nitroaromatic compound.

Once formed, the nitro radical anion is an obligate intermediate in the further reduction of the nitro group. nih.gov Its fate is highly dependent on the reaction conditions, particularly the presence of oxygen.

In aerobic conditions , the nitro radical anion can transfer its electron to molecular oxygen to form a superoxide (B77818) radical (O₂⁻•), regenerating the parent nitroaromatic compound. nih.gov This process, known as "futile metabolism" or redox cycling, can lead to the production of reactive oxygen species (ROS) and induce oxidative stress in biological systems. allenpress.com

In anaerobic conditions , the nitro radical anion is more stable and can undergo further reactions. It can disproportionate (dismutate) to yield the parent nitro compound and a nitroso species (ArNO). nih.gov This nitroso derivative can then be further reduced to hydroxylamine (B1172632) and ultimately to the corresponding amine. These highly reactive intermediates, such as the nitroso and hydroxylamine derivatives, are often responsible for the biological activity of nitroaromatic compounds. allenpress.com

Applications As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Medicinally Relevant Scaffolds

This nitrobenzoate derivative is a key starting material for molecules of significant therapeutic interest. Its primary contribution lies in providing the core structure for further elaboration into established pharmacophores.

Methyl 4,5-bis(benzyloxy)-2-nitrobenzoate is an important precursor in the synthesis of certain antitumor agents based on the quinazoline (B50416) scaffold. The critical step in this application is the reduction of its nitro group to form Methyl 2-amino-4,5-bis(benzyloxy)benzoate. This amino derivative is a direct intermediate in the synthesis of potent kinase inhibitors, such as Erlotinib.

The general synthetic pathway involves the catalytic reduction of the nitro group, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting aniline (B41778) derivative, Methyl 2-amino-4,5-bis(benzyloxy)benzoate, possesses the necessary 1,2-aminoester functionality to undergo cyclization reactions to form the quinazolinone core. Quinazoline-based compounds are a well-established class of anticancer agents, many of which function by inhibiting protein tyrosine kinases that are crucial for cell signaling and proliferation in cancer cells. The amino-quinazoline scaffold is recognized as a privileged structure in medicinal chemistry and has been successfully developed into numerous approved drugs for cancer therapy.

Design and Synthesis of Functional Materials Incorporating Nitrobenzoate Frameworks

The nitrobenzoate framework, inherent to this compound, is of interest in the field of materials science, particularly for the construction of Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as high surface area, tunable pore size, and chemical stability, make them suitable for applications in gas storage, catalysis, and sensing.

Nitro-substituted benzene (B151609) derivatives have been successfully employed as the organic linkers in the synthesis of novel MOFs. For instance, a nitrobenzene (B124822) derivative, 4-((5-hydroxy-2,4-dinitrophenoxy)methyl)-3-nitrobenzoic acid, has been used to construct highly energetic MOFs with potential applications as explosives. In another application, the interaction between nitrobenzene and the functional groups within MOFs has been exploited for the selective capture and sensing of nitroaromatic compounds from aqueous solutions. Zr-based MOFs, such as UiO-66-NH2, have demonstrated high sensitivity and selectivity for detecting nitrobenzene, a toxic industrial pollutant. The sensing mechanism is attributed to electron transfer from the MOF to the electron-deficient nitrobenzene molecule.

While this compound itself is not explicitly cited in these examples, the research establishes a clear precedent for using nitrobenzoate structures as building blocks for functional materials. The presence of the nitro group can influence the electronic properties and stability of the resulting framework, and its potential for post-synthetic modification (e.g., reduction to an amino group) offers a route to further functionalize the material.

Advanced Spectroscopic and Structural Elucidation Studies in Academic Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For methyl 4,5-bis(benzyloxy)-2-nitrobenzoate, 1H and 13C NMR spectroscopy are fundamental for confirming the regiochemical arrangement of the substituents on the benzoate (B1203000) ring.

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons on the main phenyl ring, the benzylic protons of the protecting groups, the protons of the benzyl (B1604629) phenyl rings, and the methyl ester protons. The regiochemistry—specifically, the placement of the nitro group at C2 and the two benzyloxy groups at C4 and C5—is confirmed by the chemical shifts and coupling patterns of the two remaining aromatic protons on the central ring. These would appear as singlets due to their para relationship, with their specific chemical shifts influenced by the electron-withdrawing nitro group and electron-donating ether linkages.

Similarly, a ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule, including the ester carbonyl carbon, the aromatic carbons of all three rings, the benzylic carbons, and the methyl ester carbon. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between protons and carbons, providing unambiguous assignment of all atoms and confirming the 4,5-bis(benzyloxy)-2-nitro substitution pattern. While the molecule is achiral, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the preferred solution-state conformation, particularly regarding the spatial proximity of the benzyloxy groups to neighboring protons.

Although the principles of NMR are well-established for such structural elucidation, specific, publicly available, and peer-reviewed spectral data for this compound is not detailed in the currently available literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a critical technique for validating the molecular formula of a synthesized compound by providing a highly accurate mass measurement. For this compound, the expected molecular formula is C22H19NO6. HRMS can measure the mass of the molecular ion with sufficient accuracy to distinguish this formula from other potential elemental compositions.

The calculated molecular weight for C22H19NO6 is 393.38 g/mol . wiley-vch.de In research settings, HRMS analysis provides an exact mass, often to within a few parts per million (ppm) of the theoretical value. For instance, the theoretical exact mass for the protonated molecule, [M+H]⁺, is 394.1319. ce-ce.org Experimental determination of a mass very close to this value provides strong evidence for the assigned molecular formula. ce-ce.org

Beyond simple formula validation, HRMS is a powerful tool for reaction monitoring. When coupled with liquid chromatography (LC-HRMS), it can be used to track the consumption of reactants and the formation of this compound in real-time. This allows for precise optimization of reaction conditions, such as temperature, time, and reagent stoichiometry, by quantifying the conversion to the desired product and identifying any potential byproducts.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C22H19NO6
Molecular Weight (Calculated) 393.38

X-ray Diffraction Analysis for Solid-State Structure Determination and Conformational Insights

While NMR provides the structure in solution, X-ray diffraction analysis of a single crystal offers an unambiguous determination of the molecule's solid-state structure. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

For this compound, single-crystal X-ray diffraction studies have been successfully conducted. wiley-vch.de The analysis reveals the precise three-dimensional arrangement of the molecule in the crystal lattice, confirming the connectivity and regiochemistry of the substituents on the benzoate ring. Furthermore, it provides invaluable conformational insights, such as the orientation of the ester and nitro groups relative to the central aromatic ring and the specific arrangement of the two benzyloxy side chains. wiley-vch.de

This detailed structural information is crucial for understanding intermolecular interactions, such as pi-stacking or hydrogen bonding, that dictate the crystal packing. These solid-state interactions can influence the physical properties of the compound, including its melting point and solubility.

Table 2: Crystallographic Data for this compound wiley-vch.de

Parameter Value
Molecular Formula C22H19NO6
Molecular Weight 393.38
Crystal System Triclinic
Space Group P–1
a (Å) 9.660(2)
b (Å) 9.948(19)
c (Å) 10.480(19)
Volume (ų) 941.0(3)

Time-Resolved Spectroscopy for Elucidating Reaction Intermediates and Kinetics

Time-resolved spectroscopy encompasses a set of advanced techniques used to study extremely fast chemical processes, often on timescales ranging from femtoseconds to seconds. These methods are employed to observe fleeting reaction intermediates and to determine the kinetics of their formation and decay.

In the context of this compound, time-resolved techniques could be applied to study its photochemical behavior. Aromatic nitro compounds are known to be photoactive, and techniques like transient absorption spectroscopy could be used to probe the excited states and short-lived radical intermediates that may form upon UV irradiation. pnas.org For example, studies on other aromatic nitro compounds have used time-resolved fluorescence spectroscopy to analyze reaction products. sibran.ru Such investigations could reveal potential photodegradation pathways or be used to understand the mechanism of photochemical reactions where this compound is a starting material.

While the application of time-resolved spectroscopy offers a powerful means to study the reaction dynamics of nitroaromatic compounds, specific studies focusing on the reaction intermediates and kinetics of this compound have not been reported in the available scientific literature.

Theoretical and Computational Investigations into Methyl 4,5 Bis Benzyloxy 2 Nitrobenzoate Chemistry

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules like Methyl 4,5-bis(benzyloxy)-2-nitrobenzoate. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to model the geometric and electronic properties of such compounds. For nitroaromatic systems, multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are often necessary, especially when studying excited states and photochemical reactions. nih.govacs.org

The electronic structure of this compound is significantly influenced by its substituent groups. The nitro group (-NO₂) is a strong electron-withdrawing group, which lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Conversely, the benzyloxy groups (-OCH₂Ph) are electron-donating, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This combination of electron-donating and electron-withdrawing groups leads to a reduced HOMO-LUMO gap, which has significant implications for the molecule's spectroscopic properties and reactivity.

The energetics of the molecule, including its heat of formation, bond dissociation energies, and conformational stability, can be calculated with high accuracy. For instance, the rotational barrier around the C-N bond of the nitro group and the C-C bonds of the benzyloxy groups would determine the most stable conformation of the molecule. In many nitroaromatic compounds, the nitro group may be twisted out of the plane of the benzene (B151609) ring to alleviate steric hindrance, which in turn affects the electronic conjugation. ucl.ac.uk

Table 1: Representative Calculated Electronic Properties of a Generic Substituted Nitrobenzoate

PropertyTypical Calculated ValueSignificance
HOMO Energy -6.5 to -7.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy -1.5 to -2.5 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap 4.0 to 5.0 eVInfluences electronic transitions, color, and reactivity.
Dipole Moment 3.0 to 5.0 DIndicates the overall polarity of the molecule, affecting solubility and intermolecular interactions.

Note: These are generalized values for a substituted nitrobenzoate and would require specific calculations for this compound.

Computational Modeling of Reaction Mechanisms and Transition States (e.g., proton transfer)

Computational modeling is a powerful tool for elucidating reaction mechanisms at the molecular level. For a molecule like this compound, several reaction pathways can be investigated. One of the most significant photoreactions in ortho-nitrobenzyl systems is excited-state intramolecular proton transfer (ESIPT). researchgate.net In this process, a proton is transferred from a donor group to an acceptor group within the same molecule upon electronic excitation. While the target molecule lacks a suitable intramolecular proton donor, understanding proton transfer is crucial in the broader context of nitroaromatic chemistry, particularly in solution where solvent molecules can act as proton donors or acceptors. nih.gov

The mechanism of electrophilic aromatic substitution, such as the nitration of a precursor molecule to form this compound, can also be modeled. aiinmr.comrsc.org Computational methods can identify the transition states and intermediates, providing insights into the reaction kinetics and regioselectivity. For instance, calculations can show why the nitro group directs incoming electrophiles to the meta position in methyl benzoate (B1203000). rsc.orgyoutube.com

Furthermore, the photochemistry of nitroaromatic compounds often involves complex reaction pathways, including the photorelease of nitric oxide (NO). ucl.ac.uk Computational studies on related molecules have mapped out the potential energy surfaces for such reactions, identifying key intermediates and transition states that govern the reaction efficiency. ucl.ac.uk

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational chemistry can predict various spectroscopic properties, which can be invaluable for the experimental characterization of a new or unstudied compound like this compound.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). aiinmr.com These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. For methyl nitrobenzoates, the electron-withdrawing nitro group and the ester group have characteristic effects on the chemical shifts of the aromatic protons and carbons. aiinmr.comcram.comreddit.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, generating a theoretical infrared (IR) spectrum. researchgate.netchegg.com This allows for the assignment of experimental IR bands to specific vibrational modes, such as the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹) and the carbonyl stretch of the ester group (around 1720 cm⁻¹). researchgate.netchegg.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectrum (UV-Vis) of a molecule. q-chem.comgithub.com These calculations provide the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For nitroaromatic compounds, the spectra typically show bands corresponding to n→π* and π→π* transitions. libretexts.org The presence of the benzyloxy groups would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted methyl nitrobenzoate.

Table 3: Predicted Spectroscopic Data for a Generic Substituted Methyl Nitrobenzoate

SpectroscopyPredicted FeatureCorresponding Structural Moiety
¹H NMR δ 7.5-8.5 ppmAromatic protons
δ ~3.9 ppmMethyl ester protons
¹³C NMR δ 160-165 ppmCarbonyl carbon
δ 120-150 ppmAromatic carbons
IR ~1720 cm⁻¹C=O stretch (ester)
~1530 cm⁻¹Asymmetric NO₂ stretch
~1350 cm⁻¹Symmetric NO₂ stretch
UV-Vis λₘₐₓ ~250-280 nmπ→π* transition
λₘₐₓ ~320-350 nmn→π* transition

Note: These are generalized predictions and would need to be calculated specifically for this compound.

Future Research Directions and Emerging Opportunities

Development of Catalytic and Asymmetric Synthetic Routes

The synthesis of highly functionalized aromatic compounds like Methyl 4,5-bis(benzyloxy)-2-nitrobenzoate often relies on classical multi-step sequences that can be lengthy and inefficient. Future research should focus on developing more sophisticated and efficient synthetic strategies through modern catalysis.

Current synthetic approaches typically involve sequential protection, nitration, and esterification steps. The development of novel catalytic methods could streamline this process, offering higher yields and better atom economy. For instance, late-stage C-H functionalization could provide a more direct route to introduce the nitro or other functional groups, bypassing traditional electrophilic aromatic substitution pathways that may require harsh conditions and offer limited regioselectivity.

Furthermore, the field of asymmetric catalysis presents a significant opportunity. pageplace.de While the parent molecule is achiral, its derivatives are often used in the synthesis of complex, biologically active molecules that possess chiral centers. pageplace.de Research into catalytic asymmetric reactions could focus on transforming the existing functional groups or introducing new chiral moieties. Organocatalysis and transition-metal catalysis are powerful tools for creating stereocenters with high enantioselectivity. pageplace.deresearchgate.net For example, developing an asymmetric hydrogenation of a precursor could establish chirality early in the synthetic route.

Table 1: Potential Catalytic Approaches for Synthesis and Derivatization

Catalytic Strategy Potential Application to Target Compound Desired Outcome
Palladium-catalyzed Cross-Coupling Coupling of aryl halides/triflates with functionalized precursors. More convergent and flexible synthesis of the core aromatic scaffold.
C-H Activation/Functionalization Direct introduction of substituents onto the aromatic ring. Reduced step count, improved atom economy.
Asymmetric Hydrogenation Reduction of a prochiral precursor (e.g., a ketone or imine derivative). Enantioselective synthesis of chiral building blocks.

Exploration of Novel Reactivity Patterns for the Nitro and Benzyloxy Groups

The nitro and benzyloxy groups are key functional handles on the this compound scaffold, each with well-established reactivity. However, there is considerable scope for exploring novel and selective transformations that could expand its synthetic utility.

The nitro group is a versatile functionality, most commonly reduced to an amine, which can then be further functionalized. mdpi.comstackexchange.com Future research could investigate chemoselective reductions that proceed under mild conditions and tolerate other functional groups. For instance, catalytic systems using iron complexes or specific reagents like tin(II) chloride have shown promise for selectively reducing aromatic nitro groups in the presence of sensitive functionalities like esters and benzyl (B1604629) ethers. stackexchange.comcardiff.ac.uk Beyond reduction, the electron-withdrawing nature of the nitro group strongly influences the aromatic ring's reactivity, facilitating nucleophilic aromatic substitution (SNAr) reactions—a pathway that remains underexplored for this specific molecule. msu.eduresearchgate.net

The benzyloxy groups serve as robust protecting groups for the hydroxyl functionalities. Their removal is typically achieved through catalytic hydrogenolysis. An important area of research would be the development of orthogonal deprotection strategies that allow for the selective removal of one benzyloxy group over the other, or their removal without affecting the nitro group. This would enable stepwise functionalization of the catechol core, significantly increasing the compound's versatility as a synthetic intermediate.

Table 2: Potential Selective Transformations

Functional Group Transformation Potential Reagents/Methods Synthetic Advantage
Nitro (-NO₂) Chemoselective Reduction SnCl₂·2H₂O; Fe/NH₄Cl; Catalytic Transfer Hydrogenation Formation of aniline (B41778) derivative while preserving benzyl ethers. stackexchange.com
Nitro (-NO₂) Nucleophilic Aromatic Substitution (SNAr) Strong nucleophiles (e.g., alkoxides, amines) Introduction of new substituents ortho/para to the nitro group.
Benzyloxy (-OBn) Selective/Orthogonal Deprotection Lewis acids (e.g., BCl₃); Oxidative cleavage Stepwise unmasking of hydroxyl groups for differential functionalization.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. acs.orgjst.org.in The synthesis and subsequent transformations of this compound are well-suited for adaptation to flow chemistry platforms.

Nitration reactions, for example, are often highly exothermic and can pose safety risks on a large scale in batch reactors. Performing this step in a microreactor or a continuous flow setup allows for precise temperature control, minimizing the risk of thermal runaway and the formation of undesired byproducts. jst.org.in Similarly, multi-step sequences, such as the synthesis of active pharmaceutical ingredients (APIs), can be "telescoped" into a single, continuous process, eliminating the need for isolation and purification of intermediates. rsc.org This approach reduces waste, shortens production times, and can be fully automated. bohrium.comresearchgate.net

Automated synthesis platforms can integrate reaction modules with in-line purification and analysis, enabling rapid optimization of reaction conditions through techniques like high-throughput screening. bohrium.com By programming a sequence of operations, an automated system could perform the entire synthesis of the target compound and its derivatives, freeing up researchers for more complex tasks. researchgate.net

Advanced In-Situ Spectroscopic Monitoring of Transformations

A deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial for process optimization and control. Advanced in-situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), allow for real-time monitoring of chemical reactions as they occur, without the need for sampling. nih.govacs.org

Applying these techniques to reactions involving this compound could provide invaluable insights. For example, Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy could be used to monitor the progress of the nitration step by tracking the consumption of the starting material and the formation of the nitro-substituted product. spectroscopyonline.com These methods are sensitive to changes in vibrational modes of functional groups, providing a real-time concentration profile of key species. fu-berlin.de

For more complex transformations, such as catalytic reductions or coupling reactions, in-situ monitoring can help identify catalyst deactivation, detect the formation of impurities, and determine the optimal reaction endpoint. nih.gov This data-rich approach not only enhances process safety and efficiency but also accelerates the development and scale-up of new synthetic routes. nih.gov

Table 3: Applicability of In-Situ Monitoring Techniques

Technique Monitored Transformation Information Gained
ATR-FTIR Spectroscopy Nitration, Esterification Real-time concentration of reactants and products; reaction kinetics. spectroscopyonline.com
Raman Spectroscopy Catalytic Hydrogenation/Reduction Monitoring disappearance of nitro group symmetric stretch; catalyst stability. nih.gov
UV/Vis Spectroscopy Reactions involving chromophores Tracking changes in conjugation and electronic structure. nih.gov

Computational Design of Derivatives with Tunable Reactivity and Properties

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. Applying these methods to this compound and its potential derivatives can guide synthetic efforts, saving time and resources.

Using techniques like Density Functional Theory (DFT), it is possible to calculate key molecular properties such as the electron distribution, molecular orbital energies (HOMO/LUMO), and bond dissociation energies. These calculations can help predict the most likely sites for electrophilic or nucleophilic attack and assess the influence of the existing substituents on the ring's reactivity. researchgate.net

A particularly promising research avenue is the computational design of new derivatives with tailored properties. By systematically modifying the substituents on the aromatic ring in silico, researchers can screen a large number of virtual compounds. For example, one could computationally evaluate how different electron-donating or electron-withdrawing groups at various positions would affect the reduction potential of the nitro group or the acidity of a potential phenolic derivative. This predictive power allows chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired reactivity, electronic, or photophysical properties for specific applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.